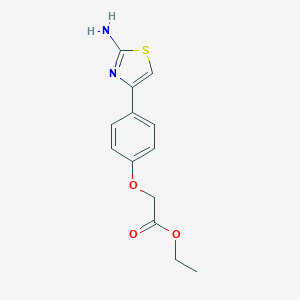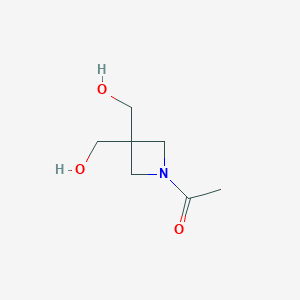
1-(3,3-Bis(hydroxymethyl)azetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Bis(hydroxymethyl)azetidin-1-yl)ethanone, commonly known as BHA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of BHA is not fully understood. However, studies have shown that BHA exerts its effects through the inhibition of various enzymes and signaling pathways. For example, BHA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. BHA has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune response.
Biochemische Und Physiologische Effekte
BHA has been shown to have various biochemical and physiological effects. In vitro studies have shown that BHA has antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases. In vivo studies have shown that BHA has the ability to reduce oxidative stress and inflammation, which may be beneficial for the prevention and treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BHA has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, BHA also has several limitations, including its limited solubility in water and its potential to undergo hydrolysis under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of BHA. One potential direction is the development of BHA-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Another potential direction is the development of BHA-based pesticides for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of BHA and its potential applications in various fields.
Synthesemethoden
BHA can be synthesized through a multistep process involving the reaction of 1,3-dioxolane with ethyl chloroacetate, followed by the reaction of the resulting compound with hydroxylamine hydrochloride and sodium hydroxide. The final step involves the reaction of the resulting product with formaldehyde to yield BHA.
Wissenschaftliche Forschungsanwendungen
BHA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and polymer science. In medicine, BHA has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In agriculture, BHA has been shown to have insecticidal properties, making it a potential candidate for use as a pesticide. In polymer science, BHA has been shown to have the ability to crosslink with various polymers, making it a potential candidate for use as a crosslinking agent.
Eigenschaften
CAS-Nummer |
169908-06-9 |
|---|---|
Produktname |
1-(3,3-Bis(hydroxymethyl)azetidin-1-yl)ethanone |
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
1-[3,3-bis(hydroxymethyl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C7H13NO3/c1-6(11)8-2-7(3-8,4-9)5-10/h9-10H,2-5H2,1H3 |
InChI-Schlüssel |
XXOGOSFQNVVACR-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC(C1)(CO)CO |
Kanonische SMILES |
CC(=O)N1CC(C1)(CO)CO |
Synonyme |
3,3-Azetidinedimethanol, 1-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



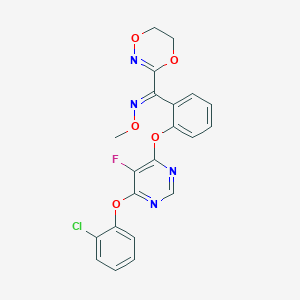
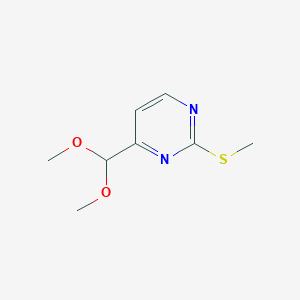
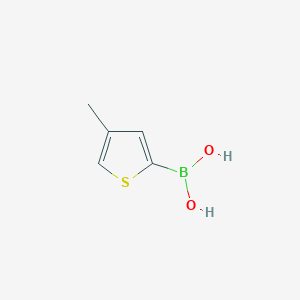
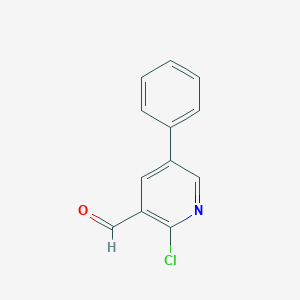
![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)
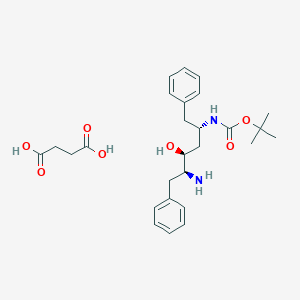
![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)
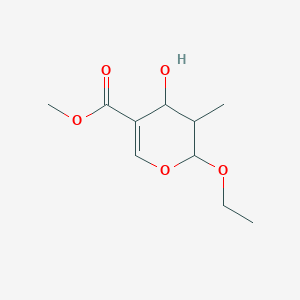
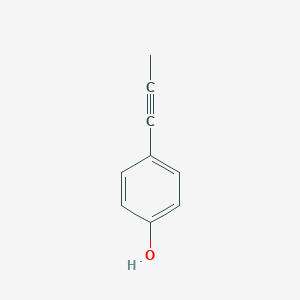
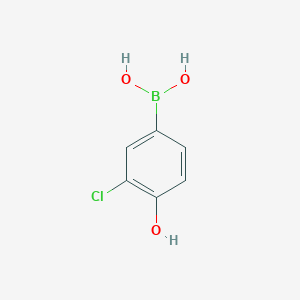
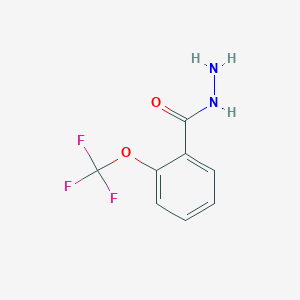
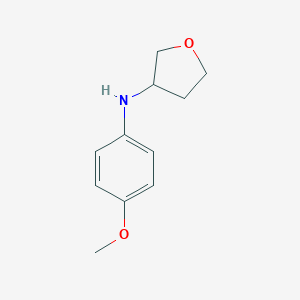
![2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane](/img/structure/B61211.png)
